6-((2,4-Dimethylbenzyl)thio)hexanoic acid
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Overview
Description
6-((2,4-Dimethylbenzyl)thio)hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with a thioether linkage to a 2,4-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dimethylbenzyl)thio)hexanoic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2,4-dimethylbenzyl chloride and hexanethiol in the presence of a base such as sodium hydroxide or potassium carbonate to form the thioether intermediate.
Oxidation: The thioether intermediate is then oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carboxylation: The final step involves the carboxylation of the sulfoxide or sulfone intermediate to yield this compound. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dimethylbenzyl)thio)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Benzyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
6-((2,4-Dimethylbenzyl)thio)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((2,4-Dimethylbenzyl)thio)hexanoic acid involves its interaction with specific molecular targets and pathways. The thioether linkage and carboxylic acid group play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-((2,4-Dimethylphenyl)thio)hexanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
6-((2,4-Dimethylbenzyl)thio)pentanoic acid: Similar structure but with a pentanoic acid backbone instead of hexanoic acid.
6-((2,4-Dimethylbenzyl)thio)butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
6-((2,4-Dimethylbenzyl)thio)hexanoic acid is unique due to its specific combination of a hexanoic acid backbone and a 2,4-dimethylbenzyl thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(2,4-dimethylphenyl)methylsulfanyl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2S/c1-12-7-8-14(13(2)10-12)11-18-9-5-3-4-6-15(16)17/h7-8,10H,3-6,9,11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCLWTUXLCHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSCCCCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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